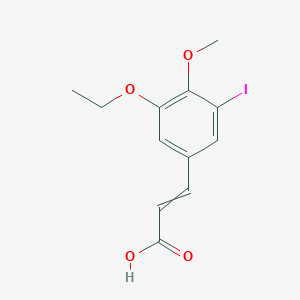
(2e)-3-(3-Ethoxy-5-iodo-4-methoxyphenyl)acrylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula indicates that it contains 12 carbon atoms , 13 hydrogen atoms , 1 iodine atom , and 4 oxygen atoms . The structure of this compound can be visualized using tools like ChemSpider .
Physical And Chemical Properties Analysis
- Safety and Hazards: As a research compound, it is not intended for human or veterinary use.
Applications De Recherche Scientifique
Molecular Engineering and Solar Cell Applications
Researchers have focused on the engineering of organic sensitizers, which include molecules structurally related to acrylic acids, for solar cell applications. These molecules are engineered to improve solar energy conversion efficiency. For instance, a study demonstrated the synthesis of novel organic sensitizers with impressive photon-to-current conversion efficiency when anchored onto TiO2 films, highlighting the potential of acrylic acid derivatives in enhancing solar cell performance (Kim et al., 2006).
Hydrogel Modification for Medical Applications
Acrylic acid derivatives have been modified to create hydrogels with enhanced properties. A particular study showed the functional modification of poly vinyl alcohol/acrylic acid hydrogels through radiation-induced methods, indicating potential for medical applications such as drug delivery systems (Aly & El-Mohdy, 2015).
Adhesive Polymer Development
The synthesis and application of acrylic acid derivatives in the development of adhesive polymers have been explored. These derivatives enhance the hydrolytic stability and adhesive properties of polymers, suggesting their importance in creating more durable and stable adhesive materials (Moszner et al., 2001).
Waste Water Treatment and Acrylic Acid Recovery
Innovative methods for recovering acrylic acid from industrial waste water have been developed, demonstrating the environmental and economic benefits of recycling valuable chemicals from waste streams. This approach not only recovers acrylic acid for further use but also reduces the environmental impact of waste water disposal (Ahmad et al., 2014).
Advanced Material Synthesis
Acrylic acid derivatives are used in the rational design and construction of metal-organic frameworks (MOFs), showcasing the utility of these compounds in synthesizing materials with potential applications in gas storage, separation, and catalysis (Xie et al., 2007).
Propriétés
IUPAC Name |
(E)-3-(3-ethoxy-5-iodo-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDBCWAHXSMBMN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




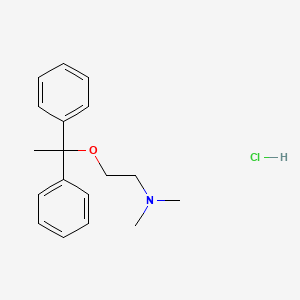


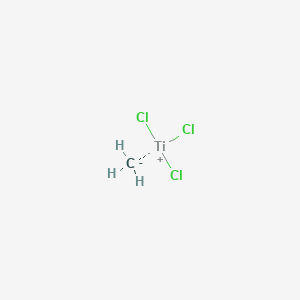


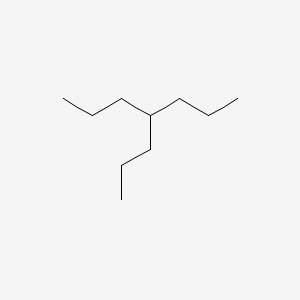




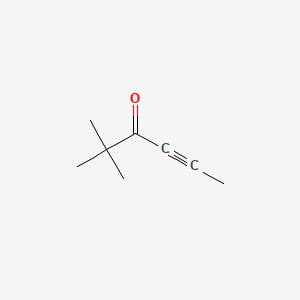
![8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B1618067.png)